molecular formula C16H18N4O3S B2613564 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide CAS No. 1021060-54-7

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2613564
CAS No.: 1021060-54-7
M. Wt: 346.41
InChI Key: WIJLIWYPTFOCOJ-UHFFFAOYSA-N
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Description

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyridazine ring, an acetamido group, and a thioether linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Acetamido Group: The acetamido group can be introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Thioether Formation: The thioether linkage is formed by reacting a thiol derivative with a suitable electrophile, such as an alkyl halide.

    Final Coupling: The final step involves coupling the pyridazine derivative with the thioether and acetamido groups to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridazine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-acetamidopyridazin-3-yl)thio)acetamide
  • N-(2-methoxybenzyl)acetamide
  • Pyridazine derivatives with various substituents

Uniqueness

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is unique due to the specific combination of functional groups and the presence of both a pyridazine ring and a thioether linkage. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-11(21)18-14-7-8-16(20-19-14)24-10-15(22)17-9-12-5-3-4-6-13(12)23-2/h3-8H,9-10H2,1-2H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJLIWYPTFOCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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